molecular formula C4H3Cl3O3 B14650898 4-(Trichloromethyl)-1,3-dioxolan-2-one CAS No. 42854-66-0

4-(Trichloromethyl)-1,3-dioxolan-2-one

Cat. No.: B14650898
CAS No.: 42854-66-0
M. Wt: 205.42 g/mol
InChI Key: MAEPVYCUHXPLAX-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)-1,3-dioxolan-2-one is an organic compound characterized by the presence of a trichloromethyl group attached to a dioxolanone ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trichloromethyl)-1,3-dioxolan-2-one typically involves the reaction of trichloromethyl chloroformate with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the dioxolanone ring. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the intermediates and the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts, such as anhydrous iron (III) chloride, can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Trichloromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trichloromethyl-substituted carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Trichloromethyl)-1,3-dioxolan-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Trichloromethyl)-1,3-dioxolan-2-one involves the formation of reactive intermediates, such as trichloromethyl radicals, which can interact with various molecular targets. These interactions can lead to the modification of nucleic acids, proteins, and lipids, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trichloromethyl)-1,3-dioxolan-2-one is unique due to its dioxolanone ring structure, which imparts distinct reactivity and stability compared to other trichloromethyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

42854-66-0

Molecular Formula

C4H3Cl3O3

Molecular Weight

205.42 g/mol

IUPAC Name

4-(trichloromethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C4H3Cl3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2

InChI Key

MAEPVYCUHXPLAX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)C(Cl)(Cl)Cl

Origin of Product

United States

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